Neopentasilane

Description

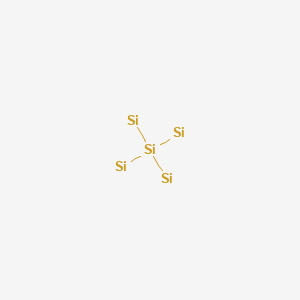

Structure

2D Structure

Properties

CAS No. |

15947-57-6 |

|---|---|

Molecular Formula |

Si5 |

Molecular Weight |

140.425 |

InChI |

InChI=1S/Si5/c1-5(2,3)4 |

InChI Key |

NXCJTTHEGWADQG-UHFFFAOYSA-N |

SMILES |

[Si][Si]([Si])([Si])[Si] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Neopentasilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentasilane (Si(SiH₃)₄), also known as tetrasilylsilane, is a branched, non-pyrophoric liquid silicon hydride. It is a key precursor in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-containing thin films, which are critical in the semiconductor industry. A thorough understanding of its physical properties is paramount for its safe handling, storage, and application in these advanced manufacturing processes. This guide provides a comprehensive overview of the known physical characteristics of this compound, methodologies for their determination, and a workflow for the safe handling and measurement of its density.

Core Physical Properties

The physical properties of this compound dictate its behavior under various conditions and are essential for process design and optimization in its applications.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Units | Notes |

| Molecular Formula | Si₅H₁₂ | [1][2] | |

| Molecular Weight | 152.52 | g/mol | [1][2] |

| Appearance | Colorless liquid | [2][3] | |

| Boiling Point | 132 - 134 | °C | [1][2][3] |

| Density | 0.805 | g/cm³ | at 25°C[3] |

| Vapor Pressure | 15 | mm Hg | at 25°C[1] |

| Flash Point | < -40 | °C | [1] |

| Auto-ignition Temperature | < 50 | °C | [1] |

| Freezing Point | < 0 | °C | [1] |

| Melting Point | No data available | °C | |

| Refractive Index | No data available | ||

| Solubility | Reacts with water | [3] |

Experimental Protocols

The accurate determination of the physical properties of this compound requires specialized procedures due to its air-sensitive and pyrophoric nature. All handling should be performed in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).

Determination of Density using a Pycnometer

Objective: To accurately determine the density of liquid this compound while minimizing exposure to air.

Materials:

-

This compound sample

-

Pycnometer (a glass flask of a specific, known volume) with a ground-glass stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Inert atmosphere glovebox

-

Schlenk line (optional, for handling outside a glovebox)

-

Syringe and needle (for liquid transfer)

-

Thermostat-controlled bath

-

Non-reactive, dry solvent (e.g., anhydrous hexane) for cleaning

Methodology:

-

Preparation and Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Determine the exact volume of the pycnometer by filling it with a reference liquid of known density (e.g., deionized water) at a specific temperature, measuring the mass, and calculating the volume (V = m/ρ). This calibration should be performed multiple times to ensure accuracy.

-

After calibration, thoroughly dry the pycnometer and transfer it into an inert atmosphere glovebox.

-

-

Measurement in an Inert Atmosphere:

-

Allow the this compound sample and the pycnometer to equilibrate to a constant temperature inside the glovebox. Record this temperature.

-

Carefully weigh the empty, dry pycnometer (m₁).

-

Using a syringe, carefully fill the pycnometer with this compound, avoiding the introduction of gas bubbles.

-

Insert the stopper, ensuring any excess liquid is expelled through the capillary. Carefully wipe any excess liquid from the exterior of the pycnometer with a lint-free cloth.

-

Weigh the filled pycnometer (m₂).

-

-

Calculation:

-

The mass of the this compound is calculated as: m_nps = m₂ - m₁.

-

The density (ρ) of this compound at the recorded temperature is then calculated using the formula: ρ = m_nps / V.

-

-

Cleaning:

-

After the measurement, the this compound should be safely quenched and the pycnometer cleaned with a dry, non-reactive solvent under an inert atmosphere before being removed from the glovebox.

-

Visualizations

Experimental Workflow for Density Determination

The following diagram illustrates the logical flow for the experimental determination of this compound's density.

Caption: Workflow for the determination of this compound density.

Conclusion

This guide provides a detailed overview of the physical properties of this compound, emphasizing the importance of specialized handling procedures due to its hazardous nature. The provided data and experimental protocol for density measurement offer a foundational resource for researchers and professionals working with this critical semiconductor precursor. The lack of available data for properties such as melting point and refractive index highlights areas for future experimental investigation to further complete the physicochemical profile of this important compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Neopentasilane (Si(SiH3)4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentasilane, Si(SiH₃)₄, is a branched polysilane with a central silicon atom bonded to four silyl groups. This unique structure imparts it with distinct chemical and physical properties, making it a molecule of significant interest in materials science, particularly as a precursor for the deposition of silicon thin films. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, drawing upon experimental data from single-crystal X-ray diffraction and gas-phase electron diffraction, supplemented by theoretical calculations. Detailed summaries of its structural parameters, including bond lengths and angles, are presented. Furthermore, this guide outlines the key experimental protocols for its synthesis and characterization and visualizes its molecular structure and bonding relationships through detailed diagrams.

Introduction

This compound, also known as tetrasilylsilane, is the silicon analogue of neopentane. Its molecular structure is characterized by a central silicon atom tetrahedrally coordinated to four peripheral silyl (SiH₃) groups. This arrangement results in a highly symmetric and sterically hindered molecule. The nature of the silicon-silicon bonds and the overall molecular geometry are fundamental to understanding its reactivity and its utility as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing high-quality silicon films.

Molecular Structure and Bonding

The chemical structure of this compound has been elucidated through a combination of experimental techniques and computational studies. The key structural parameters, including bond lengths and bond angles, provide insight into the nature of the covalent bonding within the molecule.

Bond Lengths and Angles

The precise determination of bond lengths and angles in this compound has been achieved through single-crystal X-ray diffraction and gas-phase electron diffraction studies. These experimental methods provide a detailed picture of the molecular geometry in both the solid and gaseous states.

Table 1: Experimental Bond Lengths and Angles for this compound

| Parameter | X-ray Crystallography | Gas-Phase Electron Diffraction | Theoretical Calculations |

| Bond Lengths (Å) | |||

| Si-Si | 2.336 | 2.331 | 2.345 |

| Si-H | Not precisely determined | 1.489 | 1.492 |

| Bond Angles (°) | |||

| Si-Si-Si | 109.47 (ideal tetrahedral) | 109.5 | 109.47 |

| H-Si-H | Not precisely determined | 108.2 | 108.5 |

Note: The values from X-ray crystallography and gas-phase electron diffraction represent the most accurate experimental data available. Theoretical values are provided for comparison and are in good agreement with experimental findings.

The Si-Si bond lengths in this compound are typical for single silicon-silicon covalent bonds. The Si-Si-Si bond angles are very close to the ideal tetrahedral angle of 109.5°, confirming the tetrahedral arrangement of the silyl groups around the central silicon atom.

Rotational Barrier of Silyl Groups

The four silyl (SiH₃) groups attached to the central silicon atom are not static and can rotate about the Si-Si bonds. The energy barrier to this rotation is an important parameter that influences the molecule's conformational dynamics. Theoretical calculations have been employed to estimate this rotational barrier.

Table 2: Rotational Barrier for SiH₃ Group Rotation in this compound

| Parameter | Theoretical Calculation (kcal/mol) |

| Rotational Barrier | ~1.5 |

The relatively low rotational barrier suggests that the silyl groups are in a state of nearly free rotation at room temperature.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from silicon tetrachloride (SiCl₄).

Logical Flow of this compound Synthesis

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of Perchlorothis compound (Si(SiCl₃)₄)

-

Reaction Setup: A high-pressure reactor equipped with a stirrer is charged with trichlorosilane (HSiCl₃) and a catalytic amount of a tertiary amine (e.g., triethylamine).

-

Reaction Conditions: The reactor is heated to a temperature range of 150-200 °C. The pressure is maintained in the range of 10-50 bar.

-

Reaction Mechanism: The tertiary amine catalyzes the disproportionation of trichlorosilane, leading to the formation of silicon tetrachloride (SiCl₄) and higher chlorosilanes, including perchlorothis compound.

-

Purification: The product mixture is fractionally distilled to isolate the crude Si(SiCl₃)₄. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Step 2: Reduction of Perchlorothis compound to this compound (Si(SiH₃)₄)

-

Reaction Setup: A solution of perchlorothis compound in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reducing Agent: A solution of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in the same anhydrous ether solvent is prepared separately.

-

Reaction Conditions: The LiAlH₄ solution is added dropwise to the Si(SiCl₃)₄ solution at a low temperature (typically 0 °C) with constant stirring. The reaction is highly exothermic and requires careful temperature control.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The excess LiAlH₄ is quenched by the slow addition of water or a dilute acid. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation. The resulting this compound is a colorless liquid and can be further purified by vacuum distillation.

Characterization Methods

3.2.1. Single-Crystal X-ray Diffraction

Due to the pyrophoric nature of this compound, obtaining single crystals suitable for X-ray diffraction requires specialized techniques.

Workflow for In-situ Cryo-crystallization and X-ray Diffraction

A Comprehensive Technical Guide to Neopentasilane for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of Neopentasilane (NPS), a key precursor in advanced semiconductor manufacturing and nanomaterial synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical identity, physical properties, synthesis, and applications, with a strong emphasis on safety and experimental protocols.

Chemical Identification

This compound is a branched, non-pyrophoric liquid silicon precursor. Its fundamental identification details are as follows:

| Identifier | Value |

| IUPAC Name | tris(λ1-silanyl)silylsilicon |

| CAS Number | 15947-57-6[1] |

| Synonyms | Tetrasilylsilane, NPS, Trisilane, 2,2-disilyl- |

| Molecular Formula | Si₅H₁₂ |

| Molecular Weight | 152.52 g/mol |

Physicochemical Properties

This compound is a colorless liquid with a disagreeable odor. It is highly flammable and pyrophoric, meaning it can ignite spontaneously in air.[2] It is also sensitive to moisture.

| Property | Value |

| Appearance | Colorless liquid[1] |

| Physical State | Liquid[2] |

| Sensitivity | Moisture[1] |

| Boiling Point | Not specified |

Applications in Research and Development

This compound is a valuable precursor for the deposition of silicon-containing films, such as silica, silicon carbide, and silicon nitride, through chemical or physical vapor deposition methods.[3] Its primary applications are in the fields of semiconductor manufacturing and nanotechnology.

Chemical Vapor Deposition (CVD) for Silicon Epitaxy

NPS is utilized for the growth of high-quality epitaxial silicon layers at low temperatures (under 700 °C) with exceptionally high growth rates.[2] This is particularly advantageous in the fabrication of advanced integrated circuits where minimizing the thermal budget is critical to prevent dopant diffusion.[2]

Quantitative Data on CVD Growth Rates:

The following table summarizes the epitaxial growth rates of silicon using this compound in a Chemical Vapor Deposition (CVD) process under various conditions. The data is compiled from studies conducted at Princeton University.[2][4][5][6]

| Temperature (°C) | This compound Partial Pressure (mTorr) | Carrier Gas | Carrier Gas Pressure (Torr) | Growth Rate (nm/min) |

| 600 | 20 (upper limit) | Hydrogen | 6 | 54[4] |

| 650 | 20 (upper limit) | Hydrogen | 6 | 130[2][4] |

| 700 | 20 (upper limit) | Hydrogen | 6 | 215[4] |

| 600 | 65 | Hydrogen | 6 | ~80[2] |

| 650 | Not Specified | Hydrogen | Not Specified | 180[5] |

Synthesis of Silicon Nanowires

This compound serves as a precursor for the directed deposition of silicon nanowires (Si NWs), with gold nanoparticles acting as a catalyst.[7] This process operates via a vapor-liquid-solid (VLS) mechanism, where the precursor decomposes, forming a liquid gold/silicon alloy that facilitates the growth of the nanowires.[7]

Experimental Protocols

Synthesis of this compound

A patented method for producing this compound involves the reaction of a hexahalodisilane with a tertiary amine catalyst to form a tetrakis(trihalosilyl)silane-containing mixture. This intermediate is then reduced to this compound using diisobutylaluminum hydride.[8]

Example Protocol: A solution of 1,4-diazabicyclo[2.2.2]octane in diethyl ether is added to hexachlorodisilane under a dry nitrogen atmosphere. The mixture is stirred and allowed to stand, leading to the formation of a precipitate. The this compound is then isolated from the reaction mixture, potentially through distillation.[3] The final product can be further purified by distillation at a temperature below 100°C under reduced pressure to achieve a purity of at least 93%.[3]

Chemical Vapor Deposition of Epitaxial Silicon

The following is a general protocol for the CVD of epitaxial silicon using this compound, based on published research.[2][4]

-

Substrate Preparation: (100) oriented silicon wafers are used as substrates.

-

CVD System: The growth is performed in a lamp-heated, single-wafer CVD reactor.

-

Precursor Delivery: this compound, a liquid at room temperature, is introduced into the reactor by bubbling a carrier gas (e.g., hydrogen) through the heated liquid.

-

Growth Conditions: The substrate temperature is maintained between 600 and 700°C. The reactor pressure is typically around 6 Torr.

-

Growth: The this compound decomposes on the heated substrate surface, leading to the epitaxial growth of a silicon film.

-

Characterization: The quality of the grown silicon layer is analyzed using techniques such as cross-sectional transmission electron microscopy (x-TEM).[4]

Directed Deposition of Silicon Nanowires

This protocol describes the synthesis of silicon nanowires using this compound as a precursor.[7]

-

Catalyst Deposition: A thin layer of gold (approximately 10 nm) is sputtered onto a Si[9] or borosilicate glass substrate.

-

Reaction Setup: The substrate is placed in a tube reactor.

-

Precursor Introduction: this compound is carried into the reactor by a stream of argon gas.

-

Nanowire Growth: The reaction is carried out at a temperature of 375°C for approximately one hour, leading to the formation of silicon nanowires.

Safety and Handling

This compound is a pyrophoric liquid and must be handled with extreme caution in a controlled environment.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Flame-resistant lab coat

-

Nomex suit and hood (especially when changing cylinders)

-

Fire-resistant gloves

-

ANSI Z87.1-compliant safety glasses or goggles and a face shield[10]

Storage and Handling Workflow

This compound must be stored in a gas cabinet or an exhausted enclosure, away from combustible materials, oxidizing agents, and ignition sources.[10] Cylinders should be secured in an upright position.

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a critical precursor for the low-temperature, high-growth-rate deposition of high-quality silicon films and the synthesis of silicon nanowires. Its use requires stringent safety protocols due to its pyrophoric nature. This guide provides the foundational technical information for its safe and effective use in advanced research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]

- 3. WO2008051328A1 - Composition comprising this compound and method of preparing same - Google Patents [patents.google.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. princeton.edu [princeton.edu]

- 7. Directed deposition of silicon nanowires using this compound as precursor and gold as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JP5373094B2 - Method for producing this compound - Google Patents [patents.google.com]

- 9. safety.charlotte.edu [safety.charlotte.edu]

- 10. enhs.uark.edu [enhs.uark.edu]

A Technical Guide to the Early Research and Discovery of Branched Polysilanes

This guide provides an in-depth exploration of the foundational research into branched polysilanes, from their initial, often unintentional, synthesis to the first deliberate efforts to create these complex macromolecular structures. It is intended for researchers, scientists, and professionals in materials science and polymer chemistry.

Introduction: The Dawn of Silicon Polymers

Polysilanes, polymers consisting of a silicon backbone, have unique electronic and photophysical properties stemming from σ-electron delocalization along the Si-Si chain. While linear polysilanes are well-documented, the introduction of branching sites—silicon atoms bonded to more than two other silicon atoms—dramatically alters their properties, including solubility, dimensionality, and electronic structure. The path to understanding and controlling these branched architectures was a long one, beginning with early observations of intractable materials long before the field of polymer science was formally established.

The Pioneering, Unwitting Discoveries of Frederic Kipping

The earliest encounters with polysilane-type structures are credited to Professor Frederic Kipping in the 1920s. His primary goal was the synthesis of silicon-based analogues to carbon compounds, but his experiments with diorganodichlorosilanes (R₂SiCl₂) and alkali metals like sodium unexpectedly yielded polymeric materials rather than simple cyclic structures.

When attempting to create rings and linear chains, Kipping's reactions often produced what he described as "uninviting glues" and "intractable solids" that were insoluble and could not be characterized by the analytical techniques of the era. It is now widely understood that these materials were not the simple linear polymers he sought but were, in fact, highly cross-linked and randomly branched polysilanes. The presence of trace amounts of trichlorosilane impurities or side reactions led to the formation of these complex, three-dimensional networks.

Figure 1: Conceptual diagrams of linear, branched, and cross-linked polysilane backbones.

The Breakthrough: Soluble Polysilanes and Controlled Synthesis

For decades after Kipping's work, polysilanes remained a chemical curiosity. The turning point came in the late 1970s and early 1980s when researchers, notably T. C. Yajima and colleagues, developed methods to produce soluble, high-molecular-weight linear polysilanes.[1] This was a monumental step, as solubility allowed for detailed characterization (e.g., by size exclusion chromatography and NMR spectroscopy) and processing into films and fibers for the first time.

This breakthrough was achieved through careful control of the Wurtz-type coupling reaction, the same general method used by Kipping but with purified monomers and optimized reaction conditions.[2][3] The newfound ability to create and characterize soluble linear polymers provided the essential foundation and toolkit for the next logical step: the deliberate and controlled introduction of branches.

First Deliberate Synthesis of Branched Polysilanes

Building on the success with linear systems, researchers began to intentionally create branched polysilanes in the 1980s. The strategy was straightforward: co-condense dichlorosilane monomers (R₂SiCl₂) with a small amount of a trichlorosilane (RSiCl₃) or tetrachlorosilane (SiCl₄) monomer in a Wurtz-type reaction. The trichlorosilane acts as a branching point, creating a silicon atom bonded to three other silicon atoms in the polymer backbone.

These early branched polymers were found to have significantly different properties compared to their linear counterparts. They often exhibited enhanced solubility and different electronic absorption spectra, reflecting the disruption of the linear σ-conjugation and the creation of a more three-dimensional electronic structure.

Experimental Protocols

The synthesis of these early polymers relied almost exclusively on the Wurtz-type reductive coupling of chlorosilanes with an alkali metal dispersion.

Kipping's General (Uncontrolled) Synthesis (circa 1924)

-

Objective: To synthesize organosilicon compounds, inadvertently producing cross-linked/branched polysilanes.

-

Reactants: A diorganodichlorosilane (e.g., diphenyldichlorosilane) and metallic sodium.

-

Solvent: Anhydrous ether or benzene.

-

Procedure:

-

A flask was charged with metallic sodium, and the solvent was added.

-

The diorganodichlorosilane was added dropwise to the sodium dispersion with stirring.

-

The reaction was often vigorous and was typically heated to reflux to ensure completion.

-

After the reaction, the mixture was worked up by adding water or alcohol to destroy excess sodium, followed by filtration to remove sodium chloride.

-

The solvent was evaporated, yielding a resinous or solid product that was largely insoluble and difficult to purify or characterize.

-

Early Deliberate Synthesis of a Branched Polysilane

-

Objective: To synthesize a soluble, branched polysilane with controlled branching points.

-

Reactants: A primary dichlorosilane monomer (e.g., methylphenyldichlorosilane), a branching monomer (e.g., phenyltrichlorosilane), and metallic sodium.

-

Solvent: Anhydrous toluene.

-

Procedure:

-

A moisture-free, inert atmosphere (e.g., argon) reaction flask is equipped with a mechanical stirrer and a reflux condenser.

-

Anhydrous toluene and a fine dispersion of metallic sodium are added to the flask and heated to reflux (~110°C).

-

A mixture of the dichlorosilane and trichlorosilane monomers (e.g., in a 100:1 molar ratio for light branching) is added dropwise to the stirred sodium dispersion over a period of 1-2 hours.

-

The reaction mixture is maintained at reflux for several hours after the addition is complete. The appearance of a deep blue or purple color often indicates the presence of silyl anions.

-

The reaction is quenched by cooling to room temperature and slowly adding a terminating agent, such as isopropanol or an alkyl Grignard reagent (e.g., MeMgBr), to react with any remaining sodium and chlorosilane end groups.

-

The resulting mixture is filtered to remove the precipitated sodium chloride.

-

The polymer is isolated by precipitating it from the toluene solution by adding it to a non-solvent, such as methanol or hexane. The polymer is then collected and dried under vacuum.

-

Figure 2: Experimental workflow for an early Wurtz-type synthesis of branched polysilanes.

Quantitative Data from Early Studies

Characterization data for the very first deliberately synthesized branched polysilanes is distributed across numerous publications. The table below summarizes representative data for an early branched copolymer of methylphenylsilane and phenylsilane, comparing it with its linear analogue.

| Property | Linear Polymethylphenylsilane (PMPS) | Branched PMPS (with Phenyltrichlorosilane) |

| Monomers | MePhSiCl₂ | MePhSiCl₂ / PhSiCl₃ (e.g., 99:1) |

| Synthesis Method | Wurtz-type Coupling | Wurtz-type Coupling |

| Weight-Average Molecular Weight (Mw) | 150,000 - 400,000 g/mol | 100,000 - 300,000 g/mol |

| Polydispersity Index (Mw/Mn) | 2.0 - 3.5 | 2.5 - 4.5 |

| UV λmax (in THF) | ~345 nm | ~330 nm (blue-shifted) |

| Solubility | Good in toluene, THF | Excellent in toluene, THF |

Note: The exact values varied significantly with reaction conditions (temperature, monomer ratio, reaction time). The blue-shift in the UV absorption maximum for the branched polymer is a key indicator of the disruption of σ-conjugation in the silicon backbone.

Logical Progression of Discovery

The development of branched polysilanes was not a single event but a logical progression of scientific inquiry, building upon previous successes and failures. The journey from intractable solids to well-defined macromolecules illustrates a classic path of materials science discovery.

Figure 3: Logical progression from Kipping's early work to controlled branched polysilanes.

Conclusion

The early history of branched polysilanes is a story of both accidental discovery and methodical scientific advancement. The initial work by Frederic Kipping produced highly cross-linked, intractable materials that hinted at the possibility of forming extensive Si-Si networks. However, it was the later breakthrough in synthesizing soluble linear polysilanes that provided the crucial tools and understanding necessary for the intentional design of branched architectures. The first deliberate syntheses, achieved by co-reacting di- and trichlorosilanes, opened a new chapter in polysilane chemistry, enabling researchers to tune the dimensionality and, consequently, the physical and electronic properties of these unique inorganic polymers. This foundational work paved the way for the subsequent development of more complex structures like star-branched polymers, hyperbranched polysilanes, and dendrimers.

References

In-Depth Technical Guide: Neopentasilane Health and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for Neopentasilane. It is intended for informational purposes for a technical audience and should not be used as a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). All laboratory and handling procedures should be conducted in strict accordance with an institution-specific safety assessment and the manufacturer's provided SDS.

Introduction

This compound (Si5H12), also known as Tetrasilylsilane, is a pyrophoric liquid silane that serves as a chemical intermediate in research and development.[1][2] Due to its high reactivity and hazardous properties, a thorough understanding of its health and safety profile is critical for safe handling and use. This guide synthesizes the available data on the health and safety of this compound.

Health and Safety Data

The primary hazards associated with this compound are its pyrophoric and flammable nature, as well as its severe corrosive effects on skin and eyes, and its potential for respiratory irritation.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in the table below.[1][2]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard and Precautionary Statements

The following tables outline the hazard (H) and precautionary (P) statements associated with this compound, providing guidance on its safe handling and emergency response.[1][2][3]

| Code | Statement |

| H225 | Highly flammable liquid and vapor |

| H250 | Catches fire spontaneously if exposed to air |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautionary Statements [1][4]

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P222 | Do not allow contact with air. |

| P233 | Keep container tightly closed. |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P242 | Use only non-sparking tools. |

| P243 | Take precautionary measures against static discharge. |

| P260 | Do not breathe vapors. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |

| P302+P334 | IF ON SKIN: Immerse in cool water/wrap in wet bandages. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER/doctor. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P363 | Wash contaminated clothing before reuse. |

| P370+P378 | In case of fire: Use alcohol resistant foam, carbon dioxide, dry chemical to extinguish. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P405 | Store locked up. |

| P422 | Store contents under an appropriate liquid or inert gas. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

| Property | Value |

| Molecular Formula | H12Si5[1][3] |

| Molecular Weight | 152.52 g/mol [3] |

| Physical State | Liquid[1][2] |

| Appearance | Colorless, clear liquid[3] |

| Boiling Point | 132-134 °C[3] |

| Stability | Stable in sealed cylinders under a dry inert atmosphere.[1][2] |

| Reactivity | Pyrophoric; catches fire spontaneously if exposed to air. Reacts with water, acids, alcohols, and oxidizing agents.[1][2] |

Toxicological Information

As previously stated, specific toxicological studies on this compound are not publicly available. The acute toxicity is listed as "Not classified" in the manufacturer's SDS, indicating a lack of data to meet classification criteria.[2] The primary health effects are related to its corrosive properties and respiratory irritation.[1][2]

Information on Related Silanes

To provide some context on the potential inhalation toxicity of silanes, data from studies on the parent compound, silane (SiH4), are presented below. It is crucial to recognize that these findings may not be directly extrapolated to this compound.

In a study on the acute inhalation toxicity of silane in male ICR mice, the LC50 was estimated to be between 5000 and 10,000 ppm for a 4-hour exposure. For shorter exposure durations of 30 minutes or 1 hour, the LC50 was greater than 10,000 ppm.

Experimental Protocols

Detailed experimental protocols for toxicological testing of this compound are not available. However, based on the known hazards and the methodologies used for similar chemicals, the following outlines the likely approaches that would be taken.

General Protocol for Acute Inhalation Toxicity Study (based on related silane studies)

-

Test Species: Typically, rodents such as Sprague-Dawley rats or ICR mice.

-

Exposure Method: Whole-body or nose-only inhalation exposure in a dynamic inhalation chamber.

-

Exposure Duration: Ranging from 30 minutes to 4 hours.

-

Concentrations: A range of concentrations would be used to determine a dose-response relationship.

-

Endpoints Measured:

-

Mortality (to determine LC50).

-

Clinical signs of toxicity (e.g., respiratory distress, behavioral changes).

-

Body weight changes.

-

Post-mortem gross pathology of major organs.

-

Histopathology of the respiratory tract and other target organs.

-

Clinical chemistry and hematology parameters.

-

General Protocol for Dermal and Eye Irritation/Corrosion Assessment

For a substance known to be corrosive, in vivo testing may be limited to prevent severe animal suffering. A tiered approach is often used.

-

In Vitro Assessment: Initial screening using validated in vitro models of human skin and corneal epithelium to assess corrosive potential.

-

In Vivo Study (if necessary and ethically justified):

-

Test Species: Albino rabbits are historically used.

-

Dermal Irritation/Corrosion (OECD TG 404): A small amount of the substance is applied to a shaved patch of skin. The site is observed for erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation/Corrosion (OECD TG 405): A small amount of the substance is instilled into the conjunctival sac of one eye. The eye is examined for effects on the cornea, iris, and conjunctiva at specified intervals.

-

Visualizations

Logical Workflow for this compound Risk Assessment

The following diagram illustrates a logical workflow for conducting a risk assessment prior to working with this compound.

Caption: Risk assessment workflow for this compound.

Hypothetical Signaling Pathway for Chemical-Induced Irritation

This diagram illustrates a generalized signaling pathway for skin and respiratory irritation that could be initiated by a corrosive substance like this compound. This is a hypothetical model and has not been specifically validated for this compound.

Caption: Hypothetical pathway for chemical-induced irritation.

References

A Technical Guide to Tetrakis(silyl)silane ((SiH₃)₄Si)

Abstract

This technical guide provides a comprehensive overview of Tetrakis(silyl)silane, also known as Neopentasilane or by its molecular formula Si₅H₁₂. As the silicon analogue of neopentane, this molecule is of significant interest in materials science, semiconductor research, and as a precursor for advanced silicon-based materials. This document details its fundamental molecular properties, structure, a generalized synthesis protocol, and potential applications. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate understanding for a technical audience.

Core Molecular Properties

Tetrakis(silyl)silane is a member of the silane family, which are saturated silicon-hydrogen compounds. Its structure consists of a central silicon atom tetrahedrally bonded to four silyl (SiH₃) groups. This branched structure distinguishes it from its linear isomer, n-pentasilane.

Quantitative Data Summary

The key physicochemical properties of Tetrakis(silyl)silane (Si₅H₁₂) are summarized below. It is important to note that some experimental data in the literature refers to the linear isomer, n-pentasilane, which may exhibit different physical properties.

| Property | Value | Reference |

| Molecular Formula | Si₅H₁₂ | [1][2] |

| Molecular Weight | 152.52 g/mol | [1][2][3] |

| Common Name | Pentasilane, this compound | [1][3] |

| Systematic IUPAC Name | Tetrakis(silyl)silane | N/A |

| CAS Number | 14868-53-2 (for Pentasilane) | [1][2] |

| Appearance | Colorless liquid (n-pentasilane) | [1] |

| Boiling Point | 153.2 °C (n-pentasilane) | [1] |

| Melting Point | -72.2 °C (n-pentasilane) | [1] |

| Density | 0.827 g/cm³ (n-pentasilane) | [1] |

Molecular Structure and Visualization

The geometry of (SiH₃)₄Si is tetrahedral around the central silicon atom, analogous to the carbon framework in neopentane. The four silyl groups are arranged symmetrically, leading to a non-polar molecule. The Si-Si bond lengths in related oligosilanes are typically in the range of 2.36–2.37 Å.[4]

Experimental Protocols: Synthesis

The synthesis of higher-order silanes like (SiH₃)₄Si requires anhydrous, oxygen-free conditions due to the pyrophoric nature of silanes and their reactivity with water. A plausible route is the reductive coupling of appropriate silicon halide precursors. The following protocol is a generalized example based on established organosilicon chemistry.

Generalized Synthesis via Reductive Coupling

This method is adapted from the synthesis of related compounds, such as Tetrakis(trimethylsilyl)silane, which involves the reaction of silyl chlorides with a central silicon tetrahalide and a reducing agent.[5]

Objective: To synthesize Tetrakis(silyl)silane from silicon tetrachloride and a silyl halide.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Trichlorosilane (HSiCl₃) or Silyl chloride (SiH₃Cl)

-

Lithium metal (or a prepared Lithium slurry/dispersion)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (high purity)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Inert Atmosphere Setup: All glassware must be oven-dried and assembled hot under a stream of inert gas (Argon or Nitrogen). The entire reaction is performed using a Schlenk line or inside a glovebox.

-

Reaction Mixture Preparation: A slurry of lithium metal in anhydrous THF is prepared in a three-neck flask equipped with a condenser, mechanical stirrer, and dropping funnel. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: A stoichiometric mixture of silicon tetrachloride and the silyl halide precursor (e.g., SiH₃Cl) is dissolved in anhydrous THF. This mixture is added dropwise to the cooled, stirring lithium slurry over several hours.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight to ensure complete reaction. The reaction progress can be monitored by GC-MS analysis of quenched aliquots.

-

Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C to neutralize any remaining lithium.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed with brine and dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to isolate the Tetrakis(silyl)silane.

-

Characterization: The final product's identity and purity are confirmed using ¹H NMR, ²⁹Si NMR, mass spectrometry, and infrared (IR) spectroscopy.

Applications and Relevance for Researchers

While direct applications in drug development are not established, the unique properties of Tetrakis(silyl)silane make it a valuable compound for various scientific fields.

-

Materials Science: It serves as a high-purity, single-molecule precursor for the chemical vapor deposition (CVD) of silicon thin films or the synthesis of silicon nanoparticles. Its known stoichiometry and structure allow for precise control over material properties.

-

Semiconductor Research: As a source of silicon, it can be used in the fabrication of semiconductor devices where high purity is paramount.

-

Biomaterials and Drug Delivery: In a broader context, organosilicon chemistry is integral to developing advanced biomaterials. While (SiH₃)₄Si itself is too reactive for direct biological use, it represents a fundamental building block for creating more complex, biocompatible silicon-based polymers or functionalized silica nanoparticles that could be explored for drug delivery systems or medical implants.

Safety and Handling

CRITICAL: All silanes, including Tetrakis(silyl)silane, are extremely pyrophoric and will ignite spontaneously in air. They react violently with water, releasing flammable hydrogen gas.[1] All handling must be conducted under a strictly controlled inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

References

Methodological & Application

Application Notes and Protocols for Silicon Epitaxy using Neopentasilane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of neopentasilane (Si₅H₁₂) as a precursor for low-temperature silicon epitaxy. This compound (NPS) offers significant advantages over traditional silicon precursors, particularly in achieving high growth rates at temperatures below 700°C, which is critical for the fabrication of advanced semiconductor devices.[1][2][3]

Introduction to this compound for Silicon Epitaxy

This compound is a higher-order silane that serves as a liquid precursor for Chemical Vapor Deposition (CVD) of silicon-based materials.[4][5] Its unique molecular structure and lower decomposition energy compared to silane (SiH₄) or disilane (Si₂H₆) enable high-quality epitaxial silicon growth at significantly reduced temperatures.[6][7] This is advantageous for processes requiring a low thermal budget to prevent dopant diffusion and preserve sharp interfaces in complex device structures.[1][3][6]

Key Advantages of this compound:

-

High Growth Rates at Low Temperatures: NPS facilitates silicon epitaxy at temperatures as low as 600°C with growth rates exceeding 100 nm/min.[5][8]

-

Excellent Crystal Quality: Films grown using NPS exhibit low background dopant concentration and high crystal quality, as confirmed by secondary-ion mass spectroscopy and transmission electron microscopy.[1][2][9]

-

Reduced Hydrogen Inhibition: Unlike traditional precursors, the growth rate using NPS is largely independent of the hydrogen partial pressure, suggesting a different growth mechanism that is not limited by hydrogen desorption from the silicon surface.[2][4][9]

-

Smoother Surfaces: Epitaxial layers grown with NPS tend to have smoother surfaces compared to those grown with silane, which is beneficial for device performance.[6]

Quantitative Data and Performance Benchmarks

The following tables summarize the comparative performance of this compound against other common silicon precursors.

Table 1: Comparison of Epitaxial Growth Rates for Various Silicon Precursors

| Precursor | Partial Pressure (mtorr) | Temperature (°C) | Growth Rate (nm/min) | Carrier Gas |

| Dichlorosilane | 52 | 600 | Negligible | Hydrogen |

| Silane | 20 | 600 | 0.6 | Hydrogen |

| Disilane | 10 | 600 | 8 | Hydrogen |

| This compound | 20 | 600 | 54 | Hydrogen |

| This compound | 65 | 600 | 130 | Hydrogen |

| This compound | 20 | 650 | 80 | Hydrogen |

| This compound | 20 | 700 | 180 | Hydrogen |

Data compiled from multiple sources.[1][3][4]

Table 2: Effect of Carrier Gas on Silicon Growth Rate at 600°C

| Precursor | Growth Rate in Hydrogen (nm/min) | Growth Rate in Nitrogen (nm/min) | Growth Rate Ratio (N₂/H₂) |

| Silane | ~0.5 | ~2.0 | ~4.0 |

| Disilane | ~8 | ~14 | ~1.75 |

| This compound | ~54 | ~65 | ~1.2 |

This table illustrates that the growth rate with this compound is significantly less affected by the presence of hydrogen compared to lower-order silanes.[4]

Experimental Protocols

This section outlines the detailed methodology for performing silicon epitaxy using this compound in a low-pressure chemical vapor deposition (LPCVD) reactor.

3.1. Wafer Preparation

-

Start with a (100) oriented silicon wafer.

-

Perform a standard RCA clean or a simplified cleaning procedure consisting of a mixture of sulfuric acid and hydrogen peroxide.[3]

-

Immediately prior to loading into the reactor, perform a dilute hydrofluoric acid (HF) dip (e.g., 2% HF solution for 2 minutes) to remove the native oxide and passivate the silicon surface with hydrogen.[3]

-

Rinse with deionized water and dry with nitrogen.

-

Load the wafer into the load-lock of the CVD reactor without delay to minimize re-oxidation.

3.2. This compound Precursor Delivery

This compound is a liquid at room temperature and needs to be delivered to the reactor in vapor form.[5]

-

Maintain the this compound source in a stainless-steel bubbler.

-

Heat the bubbler to a controlled temperature (e.g., 35°C) to increase the vapor pressure of NPS. At 35°C, the vapor pressure is approximately 30 torr.[4]

-

Use an inert carrier gas, typically hydrogen or nitrogen, flowing through the bubbler to transport the NPS vapor to the reaction chamber.

-

The partial pressure of NPS in the reactor can be controlled by adjusting the carrier gas flow rate through the bubbler and the total reactor pressure.

3.3. CVD Process Protocol

-

System Preparation:

-

Ensure the CVD reactor is clean and has reached its base pressure.

-

Load the prepared silicon wafer onto the susceptor in the reaction chamber.

-

-

Wafer Heating and Stabilization:

-

Heat the wafer to the desired deposition temperature (e.g., 600-700°C) under a continuous flow of a carrier gas (e.g., 3 slpm of hydrogen).[4]

-

Allow the temperature to stabilize.

-

-

Deposition:

-

Set the reactor pressure to the target process pressure (e.g., 6 Torr).[1][3][4]

-

Introduce the this compound vapor into the reaction chamber by flowing the carrier gas through the heated bubbler.

-

Maintain a constant precursor flow and temperature for the desired deposition time to achieve the target film thickness.

-

-

Process Termination:

-

Stop the this compound flow by diverting the carrier gas to bypass the bubbler.

-

Turn off the wafer heating and allow the wafer to cool down under the carrier gas flow.

-

-

Wafer Unloading:

-

Once the wafer has cooled to a safe temperature, vent the chamber and unload the wafer.

-

3.4. Post-Deposition Characterization

-

Thickness: Measure the film thickness using techniques like ellipsometry or cross-sectional transmission electron microscopy (TEM).

-

Crystal Quality: Assess the crystal quality and defect density using TEM and X-ray diffraction (XRD).

-

Surface Morphology: Characterize the surface roughness using atomic force microscopy (AFM).

-

Purity: Determine the concentration of impurities such as carbon and oxygen using secondary-ion mass spectroscopy (SIMS).

Visualizations

4.1. Molecular Structure of this compound

Caption: Molecular structure of this compound (Si(SiH₃)₄).

4.2. Experimental Workflow for Silicon Epitaxy using NPS

Caption: Experimental workflow for silicon epitaxy using this compound.

4.3. Proposed Concerted Reaction Mechanism

For nearly all silicon-based CVD with more standard precursors, the growth rate at low temperatures is usually limited by hydrogen desorption from the surface.[4] However, with this compound, the growth rate is not significantly depressed by a hydrogen carrier gas.[4] This suggests a "concerted" growth mechanism where NPS can either grow without open sites on the surface or create its own open sites.[4]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]

- 4. princeton.edu [princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. princeton.edu [princeton.edu]

- 7. Epitaxial Growth of Si and SiGe Using High-Order Silanes without a Carrier Gas at Low Temperatures via UHVCVD and LPCVD [mdpi.com]

- 8. [PDF] Chemical Vapor Deposition Epitaxy of Silicon-based Materials using this compound | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Chemical Vapor Deposition (CVD) with Neopentasilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentasilane (NPS, Si₅H₁₂) is a high-order silane precursor that offers significant advantages for the chemical vapor deposition (CVD) of silicon-based thin films. Its use enables higher growth rates at lower temperatures compared to traditional silicon precursors like silane (SiH₄) and dichlorosilane (SiH₂Cl₂).[1][2][3] This characteristic is particularly beneficial for applications requiring a reduced thermal budget to minimize dopant diffusion and for the growth of metastable materials.[2][4] this compound is a liquid at room temperature, which simplifies its delivery into the CVD reactor.[5]

The enhanced growth kinetics of this compound are attributed to a proposed "concerted" reaction mechanism.[2][3] This mechanism suggests that NPS can adsorb and deposit on the substrate surface without solely relying on the conventional rate-limiting step of hydrogen desorption to create open reactive sites.[1][2] This allows for more efficient silicon deposition, resulting in high-quality epitaxial layers with smooth surfaces, even at high growth rates.[1][4]

Quantitative Data

The following tables summarize key quantitative data for CVD processes utilizing this compound.

Table 1: Process Parameters for Epitaxial Silicon Growth using this compound

| Parameter | Value | Notes |

| Precursor | This compound (Si₅H₁₂) | Liquid precursor, typically delivered via a bubbler.[2] |

| Substrate | Si(100) | |

| Growth Temperature | 550 - 700 °C | Higher growth rates are achieved at higher temperatures.[5] |

| Reactor Pressure | 6 Torr | Maintained with a carrier gas.[5] |

| Carrier Gas | Hydrogen (H₂) or Nitrogen (N₂) | Growth rates are comparable in both, unlike with lower-order silanes.[3][6] |

| H₂ Carrier Flow Rate | 3 lpm | [2] |

| This compound Partial Pressure | 20 - 65 mTorr | Higher partial pressure leads to increased growth rates.[3] |

Table 2: Growth Rates of Epitaxial Silicon with this compound

| Growth Temperature (°C) | Growth Rate (nm/min) | This compound Partial Pressure (mTorr) | Reference |

| 600 | 54 | 20 | [3] |

| 600 | >100 | Not specified | [5] |

| 600 | 130 | Not specified | [3] |

| 650 | 75 | Not specified | [4] |

| 650 | 130 | 20 | [3] |

| 650 | 180 | Not specified | [4] |

| 700 | 215 | 20 | [3] |

Table 3: General Parameters for In-Situ Doping in Silicon CVD

| Dopant Type | Dopant Gas | Typical Dopant Source | Notes |

| n-type | Phosphine (PH₃) | Group V element | The presence of phosphine can retard the silicon growth rate.[2] |

| p-type | Diborane (B₂H₆) | Group III element | Diborane can enhance the silicon growth rate.[7] |

Experimental Protocols

Protocol 1: Epitaxial Growth of Silicon using this compound

This protocol describes a general procedure for the deposition of high-quality epitaxial silicon films on a Si(100) substrate using this compound in a lamp-heated single-wafer CVD reactor.

1. Substrate Preparation: a. Clean the Si(100) substrate using a standard cleaning procedure (e.g., RCA clean). b. Perform a dilute hydrofluoric acid (HF) dip to remove the native oxide layer. c. Immediately load the substrate into the CVD reactor load-lock to minimize re-oxidation.

2. Reactor Preparation and Precursor Delivery: a. Heat the this compound bubbler to 35 °C to achieve a vapor pressure of approximately 30 Torr.[2] b. Purge the precursor delivery lines with a carrier gas (e.g., hydrogen). c. Introduce the hydrogen carrier gas into the reactor at a flow rate of 3 lpm to establish a stable pressure of 6 Torr.[2][5]

3. In-Situ Substrate Cleaning: a. Heat the substrate to 900 °C for 2 minutes in a hydrogen ambient to remove any residual surface contaminants.[4]

4. Deposition: a. Reduce the substrate temperature to the desired growth temperature (e.g., 600-700 °C). b. Divert the hydrogen carrier gas through the this compound bubbler to introduce the precursor into the reactor. c. Maintain a stable reactor pressure and temperature throughout the deposition process. d. The growth rate will be dependent on the temperature and this compound partial pressure (see Table 2).

5. Post-Deposition: a. Stop the this compound flow by bypassing the bubbler. b. Cool the substrate down under a hydrogen atmosphere. c. Vent the reactor and unload the substrate.

Protocol 2: In-Situ n-type Doping

This protocol provides a general guideline for n-type doping of silicon films during CVD using phosphine gas. This process should be integrated with Protocol 1.

1. Gas Line Integration: a. A dedicated mass flow controller and gas line for phosphine (PH₃), typically diluted in hydrogen, are required.

2. Doping Procedure: a. During the deposition step (Protocol 1, step 4), introduce a controlled flow of phosphine into the reactor along with the this compound and carrier gas mixture. b. The PH₃/Si₅H₁₂ ratio will determine the phosphorus concentration in the film. Note that increasing the phosphine flow can decrease the silicon growth rate.[2] c. The doping concentration is also dependent on the deposition temperature.

Protocol 3: In-Situ p-type Doping

This protocol provides a general guideline for p-type doping of silicon films during CVD using diborane gas. This process should be integrated with Protocol 1.

1. Gas Line Integration: a. A dedicated mass flow controller and gas line for diborane (B₂H₆), typically diluted in hydrogen, are required.

2. Doping Procedure: a. During the deposition step (Protocol 1, step 4), introduce a controlled flow of diborane into the reactor along with the this compound and carrier gas mixture. b. The B₂H₆/Si₅H₁₂ ratio will determine the boron concentration in the film.

Visualizations

Caption: Experimental workflow for CVD with this compound.

Caption: Proposed concerted reaction mechanism of this compound.

References

- 1. princeton.edu [princeton.edu]

- 2. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. agsdevices.com [agsdevices.com]

- 5. Doping (semiconductor) - Wikipedia [en.wikipedia.org]

- 6. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]

- 7. Doped Semiconductors [hyperphysics.phy-astr.gsu.edu]

Application Notes and Protocols for Silicon Nanowire Growth using Neopentasilane and a Gold Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nanowires (SiNWs) are one-dimensional nanostructures that have garnered significant interest across various scientific and technological fields, including nanoelectronics, biosensing, and drug delivery. Their unique electrical and optical properties, coupled with their high surface-area-to-volume ratio, make them ideal candidates for a wide range of applications. The Vapor-Liquid-Solid (VLS) mechanism is a widely employed method for the synthesis of SiNWs, offering control over their diameter, length, and orientation. This document provides detailed application notes and protocols for the growth of silicon nanowires using neopentasilane (Si₅H₁₂), a less hazardous silicon precursor, and a gold catalyst.

This compound serves as a safer alternative to silane gas, with a lower vapor pressure and higher decomposition temperature, reducing the risk of spontaneous combustion.[1] Gold is a commonly used catalyst due to its ability to form a eutectic alloy with silicon at a relatively low temperature, initiating the VLS growth process.[2] The diameter of the resulting nanowires is primarily determined by the size of the gold catalyst nanoparticles.[3]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of silicon nanowires via gold-catalyzed decomposition of this compound in a chemical vapor deposition (CVD) system.

Materials and Equipment

-

Substrates: Silicon (111) or borosilicate glass wafers

-

Gold sputtering target or gold nanoparticles solution

-

This compound (NPS)

-

Argon gas (high purity)

-

Hydrofluoric acid (HF), 2% solution

-

Deionized (DI) water

-

Tube furnace CVD system

-

Sputter coater or spin coater

-

Scanning Electron Microscope (SEM)

-

Transmission Electron Microscope (TEM)

-

Atomic Force Microscope (AFM)

Protocol 1: Substrate Cleaning and Gold Catalyst Deposition

Objective: To prepare a clean substrate and deposit a thin film of gold that will serve as the catalyst for nanowire growth.

-

Substrate Cleaning:

-

Cleave the Si(111) or borosilicate glass wafer into the desired size (e.g., 1 cm x 1 cm).

-

Immerse the substrates in a 2% HF solution for 2 minutes to remove the native oxide layer.

-

Rinse the substrates thoroughly with DI water.

-

Dry the substrates using a stream of high-purity nitrogen or argon gas.

-

-

Gold Catalyst Deposition (choose one method):

-

Method A: Sputtering

-

Place the cleaned substrates into a sputter coater.

-

Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

-

Sputter a thin layer of gold onto the substrates. The thickness of the gold film will influence the diameter of the resulting nanowires. A typical sputtering time of one minute corresponds to a thickness of about 10 nm.[3]

-

-

Method B: Pre-formed Gold Nanoparticles

-

Prepare a solution of gold nanoparticles of the desired diameter.

-

Functionalize the substrate surface to promote nanoparticle adhesion (e.g., with an aminosilane).

-

Immerse the functionalized substrate in the gold nanoparticle solution for a specified time to allow for chemisorption.

-

Rinse with a suitable solvent and dry.

-

-

Protocol 2: Thermal Annealing for Nanoparticle Formation

Objective: To transform the deposited gold film into discrete nanoparticles via thermal dewetting.

-

Place the gold-coated substrates into the quartz tube of the CVD furnace.

-

Purge the tube with high-purity argon gas for at least 15 minutes to remove any residual oxygen and moisture.

-

Heat the furnace to 650 °C under a continuous argon flow.[4]

-

Anneal the substrates at 650 °C for 1 hour to induce the dewetting of the gold film and the formation of nanoparticles.[4]

-

Cool the furnace down to the desired growth temperature.

Protocol 3: Silicon Nanowire Growth via Chemical Vapor Deposition (CVD)

Objective: To grow silicon nanowires via the VLS mechanism using this compound.

-

Maintain a continuous flow of argon gas through the tube furnace.

-

Set the furnace temperature to the desired growth temperature. Optimal results are often achieved at temperatures of 450 °C or higher, though growth can occur as low as 375 °C.[3]

-

Introduce this compound vapor into the reactor. This is typically done by passing the argon carrier gas through a bubbler containing liquid this compound.

-

The typical reaction time for nanowire growth is 1 hour.[3]

-

After the growth period, stop the flow of this compound and allow the furnace to cool down to room temperature under the argon atmosphere.

-

Remove the substrates for characterization.

Data Presentation

The following tables summarize the quantitative data related to the growth of silicon nanowires using this compound and a gold catalyst, based on the findings from Kämpken et al. (2012).[4]

Table 1: Influence of Gold Sputtering Time and Annealing on Nanoparticle and Nanowire Diameter. [4]

| Sample | Sputtering Time | Resulting Au Nanoparticle Diameter (after annealing at 650 °C) | Si Nanowire Diameter (Grown at 375 °C) | Si Nanowire Diameter (Grown at 650 °C) |

| 1 | 30 s | Not specified | 60–100 nm | Not specified |

| 2 | 1 min | 170–300 nm | 300–500 nm | 600–700 nm |

| 3 | 2 min | Not specified | Not specified | ~800 nm or more |

Table 2: General Relationship Between Nanoparticle and Nanowire Diameter. [3]

| Growth Temperature | Approximate Nanowire Diameter to Nanoparticle Diameter Ratio |

| 375 °C | 1.5 |

| 650 °C | 2.5 |

Visualizations

Vapor-Liquid-Solid (VLS) Growth Mechanism

The VLS mechanism is the fundamental process driving the growth of the silicon nanowires.

Caption: The Vapor-Liquid-Solid (VLS) mechanism for silicon nanowire growth.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of silicon nanowires.

Caption: Experimental workflow for silicon nanowire synthesis.

Conclusion

The use of this compound as a silicon precursor in conjunction with a gold catalyst provides a reliable and safer method for the synthesis of silicon nanowires via the VLS mechanism.[3] The protocols and data presented in this document offer a comprehensive guide for researchers to control the dimensions of the resulting nanowires by manipulating key experimental parameters such as catalyst preparation and growth temperature. The provided diagrams visually summarize the underlying growth mechanism and the experimental procedure, facilitating a deeper understanding of the process. This methodology is foundational for the development of advanced nanomaterials for a variety of applications, including those in the biomedical and pharmaceutical sciences.

References

Application Notes and Protocols for Low-Temperature Deposition of Silicon Thin Films with Neopentasilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the low-temperature deposition of high-quality silicon thin films utilizing neopentasilane (NPS) as a precursor. The use of NPS offers significant advantages, particularly in achieving high growth rates at temperatures compatible with sensitive substrates and advanced device architectures.

Introduction to this compound for Low-Temperature Silicon Deposition

This compound (Si₅H₁₂), a high-order silane, has emerged as a key precursor for the low-temperature chemical vapor deposition (CVD) of silicon and silicon-based alloys.[1][2] Its unique molecular structure and reactivity enable epitaxial silicon growth at temperatures as low as 550-700°C, with significantly higher growth rates compared to traditional silicon precursors like silane (SiH₄) and disilane (Si₂H₆).[1][3][4] This characteristic is crucial for applications requiring minimal thermal budgets to prevent dopant diffusion and preserve the integrity of underlying device structures.[3][5]

The primary advantage of NPS lies in its ability to facilitate a "concerted" reaction mechanism on the substrate surface.[1][3] This proposed mechanism allows for silicon deposition without sole reliance on the thermal desorption of hydrogen to create open reactive sites, a rate-limiting step in conventional silicon CVD at low temperatures.[1] As a result, NPS enables high-quality epitaxial film growth with smooth surfaces even at high deposition rates.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on silicon thin film deposition using this compound.

Table 1: Comparative Growth Rates of Silicon Precursors by CVD

| Precursor | Deposition Temperature (°C) | Partial Pressure (mTorr) | Carrier Gas | Total Pressure (Torr) | Growth Rate (nm/min) |

| This compound (NPS) | 600 | 20 | H₂ | 6 | ~80 |

| This compound (NPS) | 600 | 65 | H₂ | 6 | 130 |

| This compound (NPS) | 650 | 20 | H₂ | 6 | ~110 |

| This compound (NPS) | 650 | 65 | H₂ | 6 | 180 |

| Disilane (Si₂H₆) | 600 | 10 | H₂ | 6 | 8 |

| Silane (SiH₄) | 600 | 20 | H₂ | 6 | 0.6 |

| Dichlorosilane (SiH₂Cl₂) | 600 | 52 | H₂ | 6 | Negligible |

Data compiled from references[1][3].

Table 2: Influence of Carrier Gas on Growth Rate at 650°C

| Precursor | Carrier Gas | Growth Rate (nm/min) | Growth Rate Ratio (N₂/H₂) |

| This compound (NPS) | H₂ | ~110 | ~1.2x |

| This compound (NPS) | N₂ | ~130 | |

| Disilane (Si₂H₆) | H₂ | ~15 | ~1.5 - 2x |

| Disilane (Si₂H₆) | N₂ | ~25 | |

| Silane (SiH₄) | H₂ | ~1.5 | ~3 - 4x |

| Silane (SiH₄) | N₂ | ~5 |

Data compiled from reference[1].

Table 3: Film Properties of Silicon Deposited with this compound

| Deposition Temperature (°C) | Growth Rate (nm/min) | Film Quality | Surface Roughness |

| 600 | 55 | High-quality epitaxy, low background dopant concentration.[3][4] | Smoother than films grown with silane at much lower growth rates.[1] |

| 650 | 180 | High crystal quality, comparable electron and hole mobilities to bulk silicon.[3] | Remains relatively smooth even at high growth rates.[1] |

Experimental Protocols

Safety and Handling of this compound

This compound is a pyrophoric liquid and gas that ignites spontaneously upon contact with air.[6][7] It is also highly flammable and can cause severe skin burns and eye damage.[7] Strict adherence to safety protocols is mandatory.

-

Storage: Store in sealed cylinders under a dry, inert atmosphere (e.g., argon or nitrogen) in a well-ventilated, isolated area away from heat, acids, alcohols, oxidizing agents, and water.[6]

-

Handling: All transfers and operations must be conducted in a sealed, purged system (e.g., a glovebox or a properly ventilated fume hood with an inert gas supply).[7] Ground all containers before transferring the liquid.[6]

-

Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical goggles or a face shield, and suitable protective clothing.[6][7] Do not wear contact lenses.[7] A NIOSH-certified respirator is recommended where inhalation exposure may occur.[6]

-

Spills and Leaks: In case of a leak, stop the flow of gas if possible and evacuate the area.[6] Allow the vapors to disperse and ventilate the area thoroughly.[6] For a fire, allow the this compound to burn until consumed while cooling the cylinder and surrounding areas with water from a safe distance.[6]

Protocol for Low-Pressure Chemical Vapor Deposition (LPCVD) of Epitaxial Silicon

This protocol is a generalized procedure based on common practices reported in the literature.[1][3] Specific parameters should be optimized for the individual reactor system and desired film properties.

3.2.1. Substrate Preparation

-

Start with (100) oriented silicon wafers.

-

Perform a standard RCA clean or a piranha clean (a mixture of sulfuric acid and hydrogen peroxide) to remove organic contaminants.

-

Immediately prior to loading into the reactor, perform a dilute hydrofluoric acid (HF) dip (e.g., 2 minutes in a 2% HF solution) to remove the native oxide layer and passivate the silicon surface with hydrogen.[3]

-

Rinse with deionized water and dry with nitrogen.

3.2.2. Deposition Procedure

-

System Preparation:

-

This compound Delivery:

-

NPS is a liquid at room temperature and needs to be delivered to the reactor in vapor form.[1] This is typically achieved using a bubbler system.

-

Heat the NPS bubbler to a controlled temperature (e.g., 35°C, where the vapor pressure is approximately 30 Torr) to ensure a stable vapor pressure.[1]

-

Flow a carrier gas (e.g., hydrogen) through the bubbler to transport the NPS vapor to the reactor.[1] The partial pressure of NPS in the reactor is controlled by the bubbler temperature and the carrier gas flow rate.

-

-

Deposition:

-

Introduce the NPS/carrier gas mixture into the reactor to initiate film growth.

-

Maintain a constant total pressure (e.g., 6 Torr) and substrate temperature throughout the deposition.[1][3]

-

The deposition time will determine the final film thickness, based on the calibrated growth rate for the specific process conditions.

-

-

Post-Deposition:

-

Stop the flow of NPS to terminate the deposition.

-

Cool the substrate down to room temperature under a continuous flow of the carrier gas.

-

Vent the reactor to atmospheric pressure with an inert gas and unload the wafer.

-

3.2.3. Film Characterization

-

Thickness: Measured by techniques such as spectroscopic ellipsometry or cross-sectional transmission electron microscopy (TEM).

-

Crystallinity and Quality: Assessed using cross-sectional TEM, X-ray diffraction (XRD), and Raman spectroscopy.[2][4]

-

Surface Morphology and Roughness: Characterized by atomic force microscopy (AFM) and scanning electron microscopy (SEM).[1]

-

Impurity Levels: Determined by secondary ion mass spectrometry (SIMS).[3]

-

Electrical Properties: Evaluated by fabricating and testing devices such as field-effect transistors (FETs) on the deposited films to measure carrier mobility.[3][4]

Diagrams and Visualizations

References

Application Notes and Protocols for In-Situ Doping of Silicon Wafers Using a Neopentasilane Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentasilane (NPS, Si₅H₁₂) is a higher-order silane that serves as a promising precursor for the chemical vapor deposition (CVD) of silicon (Si) thin films. Its primary advantage lies in enabling high-quality epitaxial silicon growth at significantly lower temperatures and higher deposition rates compared to traditional silicon sources like silane (SiH₄) and dichlorosilane (SiCl₂H₂).[1][2][3] This characteristic is particularly beneficial for the fabrication of advanced semiconductor devices with sharp doping profiles and reduced thermal budgets.[3]

These application notes provide a comprehensive overview and detailed protocols for the in-situ doping of silicon wafers using a this compound source in a CVD system. The protocols cover both n-type doping with phosphine (PH₃) and p-type doping with diborane (B₂H₆).

Precursor Handling and Safety

This compound is a liquid at room temperature and should be handled with care in a well-ventilated area, preferably within a fume hood. Standard safety protocols for handling flammable and potentially pyrophoric materials should be strictly followed. Dopant gases such as phosphine and diborane are highly toxic and flammable and must be handled in a dedicated gas cabinet with appropriate safety interlocks and monitoring systems.

Experimental Setup

A typical low-pressure chemical vapor deposition (LPCVD) reactor is suitable for this process. The system should be equipped with:

-

A load-lock chamber to maintain the purity of the main process chamber.

-

A high-vacuum pumping system (e.g., turbomolecular pump backed by a dry pump).

-

Mass flow controllers (MFCs) for precise control of carrier gas (e.g., H₂), this compound vapor, and dopant gases.

-

A heated bubbler or vapor delivery system for the this compound source.

-

A substrate heater capable of reaching temperatures up to 800°C with high uniformity.

-

In-situ process monitoring tools (e.g., residual gas analyzer, pyrometer).

General Experimental Workflow

The following diagram illustrates the general workflow for the in-situ doping of silicon wafers using a this compound source.

Experimental Protocols

Wafer Preparation

-

Start with a clean, single-crystal silicon wafer (e.g., Si(100)).

-

Perform a standard RCA clean to remove organic and metallic contaminants.

-

Immediately before loading into the CVD system, perform a dilute hydrofluoric acid (HF) dip (e.g., 2% HF for 60 seconds) to remove the native oxide layer.

-

Rinse with deionized water and dry with nitrogen gas.

-

Promptly transfer the wafer into the load-lock chamber to minimize re-oxidation.

N-Type Doping Protocol (Phosphorus)

This protocol is designed to achieve phosphorus-doped n-type silicon films.

Process Parameters:

| Parameter | Value | Notes |

| Substrate Temperature | 600 - 700 °C | Lower temperatures favor higher dopant incorporation but lower growth rates. |

| Total Pressure | 1 - 10 Torr | |

| Carrier Gas (H₂) Flow Rate | 1000 - 5000 sccm | |

| This compound Partial Pressure | 10 - 50 mTorr | Adjusted via bubbler temperature and carrier gas flow through the bubbler. |

| Phosphine (PH₃) Partial Pressure | 1 x 10⁻⁵ - 1 x 10⁻³ Torr | The PH₃/NPS ratio is a critical parameter for controlling the doping level.[4] |

| Deposition Time | 5 - 60 minutes | Dependent on the desired film thickness. |

Procedure:

-

Transfer the prepared wafer from the load-lock to the process chamber.

-

Pump the chamber down to a base pressure of < 1 x 10⁻⁶ Torr.

-

Ramp the substrate heater to the desired deposition temperature (e.g., 650°C).

-

Introduce the H₂ carrier gas to stabilize the chamber pressure.

-

Introduce this compound vapor into the chamber at the desired partial pressure.

-

Introduce phosphine gas at the desired partial pressure to commence the doped film growth.

-

Maintain stable process conditions for the intended deposition time.

-

After deposition, stop the flow of this compound and phosphine, and purge the chamber with H₂.

-

Cool the wafer down under a H₂ ambient before transferring it back to the load-lock for unloading.

P-Type Doping Protocol (Boron)

This protocol is designed to achieve boron-doped p-type silicon films.

Process Parameters:

| Parameter | Value | Notes |

| Substrate Temperature | 550 - 650 °C | Boron doping can often be performed at slightly lower temperatures than phosphorus doping.[5] |

| Total Pressure | 1 - 10 Torr | |

| Carrier Gas (H₂) Flow Rate | 1000 - 5000 sccm | |

| This compound Partial Pressure | 10 - 50 mTorr | |

| Diborane (B₂H₆) Partial Pressure | 1 x 10⁻⁶ - 1 x 10⁻⁴ Torr | Diborane is a more efficient dopant than phosphine, requiring lower partial pressures.[6] |

| Deposition Time | 5 - 60 minutes | Dependent on the desired film thickness. |

Procedure: